

Physicochemical properties of 4,6-Dimethylpyrimidin-5-ol

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Compound of Interest

Compound Name: 4,6-Dimethylpyrimidin-5-ol

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An In-Depth Technical Guide to the Physicochemical Properties of **4,6-Dimethylpyrimidin-5-ol**

This guide provides a comprehensive technical overview of the essential physicochemical properties of **4,6-Dimethylpyrimidin-5-ol**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these critical parameters.

Molecular Identity and Structural Characteristics

4,6-Dimethylpyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family.^[1] Its identity is established by the following core descriptors.

Identifier	Value	Source
IUPAC Name	4,6-dimethylpyrimidin-5-ol	N/A
CAS Number	70345-38-9	[1] [2] [3]
Molecular Formula	C ₆ H ₈ N ₂ O	[1] [2] [3]
Molecular Weight	124.14 g/mol	[1] [2]
Purity	Typically ≥95-97%	[1] [3]

The structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxyl group at position 5. This arrangement, particularly the phenolic hydroxyl group, is pivotal to its chemical behavior, influencing properties such as acidity, solubility, and potential for hydrogen bonding.

Core Physicochemical Properties: An Experimental Approach

Precise quantitative data for properties such as melting point, boiling point, and pKa for **4,6-Dimethylpyrimidin-5-ol** are not consistently reported across standard chemical databases. Therefore, experimental determination is paramount for establishing a reliable physicochemical profile. This section outlines the authoritative protocols for measuring these key characteristics.

Thermal Properties: Melting Point

The melting point is a fundamental indicator of purity.^[4] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.^[5]

This method provides a precise and reproducible measurement of the melting range.^[6]^[7]

Causality: The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical.^[4] Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad range readings.

Methodology:

- **Sample Preparation:** Ensure the **4,6-Dimethylpyrimidin-5-ol** sample is completely dry and finely powdered to ensure uniform heat distribution.
- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube, tapping gently to compact the material to a height of 1-2 mm.^[4]^[5]
- **Apparatus Setup:** Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).^[6]

- **Rapid Initial Scan (Optional):** If the approximate melting point is unknown, perform a quick scan with a rapid heating rate (e.g., 10-20 °C/minute) to establish a rough range.[4]
- **Precise Determination:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the initial scan.
- **Data Acquisition:** Decrease the heating rate to 1-2 °C/minute. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting range is $T_1 - T_2$.
- **Validation:** Perform the measurement in triplicate to ensure reproducibility.

Acidity Constant: pKa

The pKa value quantifies the acidity of the hydroxyl group on the pyrimidine ring. This parameter is crucial for predicting the compound's ionization state in different pH environments, which directly impacts its solubility, absorption, and distribution in biological systems.

Potentiometric titration is a highly precise and standard method for pKa measurement.[8] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[9]

Causality: The Henderson-Hasselbalch equation dictates that when an acid is exactly half-neutralized, its protonated ($[HA]$) and deprotonated ($[A^-]$) forms are in equal concentration. At this specific point—the half-equivalence point—the pH of the solution is equal to the pKa of the acid.[10][11]

Methodology:

- **System Calibration:** Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[9]
- **Sample Preparation:** Prepare a solution of **4,6-Dimethylpyrimidin-5-ol** of known concentration (e.g., 1 mM) in water.[9] To maintain constant ionic strength, 0.15 M KCl can be added.[9]

- **Titration Setup:** Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Purge with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.
- **Titration:** While stirring, add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) titrant.
- **Data Acquisition:** Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point, where a sharp inflection in the pH curve is observed.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the volume of titrant required to reach the equivalence point (the steepest point of the curve, or the peak of the first derivative plot). The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the pKa.[\[10\]](#)[\[11\]](#)
- **Validation:** Repeat the titration at least three times to calculate an average pKa and standard deviation.[\[9\]](#)

Aqueous Solubility

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility. The equilibrium shake-flask method is the gold standard for its determination.[\[12\]](#)[\[13\]](#)

Causality: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Agitation accelerates this process, and a sufficient incubation time (typically 24-72 hours) allows the system to stabilize, providing a reliable measure of maximum dissolved concentration.

Methodology:

- **System Preparation:** Add an excess amount of solid **4,6-Dimethylpyrimidin-5-ol** to a known volume of the desired aqueous medium (e.g., water, or buffers of various pH values) in a sealed flask. The excess solid is crucial to ensure saturation is achieved.[\[12\]](#)
- **Equilibration:** Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 48 hours). Preliminary

experiments should confirm the time required to reach equilibrium.[14]

- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the solid phase without altering the equilibrium. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 μm PVDF).[14][15]
- **Quantification:** Accurately dilute the clear filtrate with a suitable solvent to prevent precipitation.[15] Analyze the concentration of **4,6-Dimethylpyrimidin-5-ol** using a validated analytical method, such as HPLC-UV.
- **Validation:** Perform the experiment in triplicate for each condition. The solid residue should be analyzed post-experiment (e.g., by DSC or XRPD) to confirm that no polymorphic or solvate transformation has occurred.

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[16]

It provides detailed information about the chemical environment of each nucleus.[16]

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic proton on the pyrimidine ring, and the hydroxyl proton. The chemical shifts (δ) will be indicative of their electronic environment. The hydroxyl proton signal may be broad and its position can be solvent-dependent; its identity can be confirmed by adding a drop of D_2O , which causes the signal to disappear due to H-D exchange.[17]
- **^{13}C NMR:** The carbon NMR spectrum will show signals for the unique carbon atoms in the molecule: two methyl carbons, and four distinct carbons in the pyrimidine ring.

Causality: A deuterated solvent (e.g., CDCl_3 , DMSO-d_6) is used because deuterium resonates at a much different frequency than protons, making the solvent effectively "invisible" in a ^1H NMR spectrum and preventing a massive solvent signal from overwhelming the analyte

signals.[17][18] Shimming the magnetic field is essential to achieve high resolution and sharp peaks.[18]

Methodology:

- **Sample Preparation:** Dissolve 5-20 mg of **4,6-Dimethylpyrimidin-5-ol** in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[18] Ensure the solid is fully dissolved.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer's probe.[19]
- **Locking and Shimming:** The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which sharpens the spectral lines.[18]
- **Tuning:** The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal sensitivity.[20]
- **Data Acquisition:** A radio-frequency pulse is applied to the sample, and the resulting signal (Free Induction Decay, or FID) is detected.[16] This signal is then Fourier transformed by the computer to generate the frequency-domain NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- **Expected Absorptions:** The FTIR spectrum of **4,6-Dimethylpyrimidin-5-ol** should exhibit characteristic peaks corresponding to:
 - **O-H stretch:** A broad band typically in the $3200\text{-}3600\text{ cm}^{-1}$ region.
 - **C-H stretch (aromatic and aliphatic):** Bands around $3000\text{-}3100\text{ cm}^{-1}$ and $2850\text{-}2960\text{ cm}^{-1}$, respectively.
 - **C=N and C=C stretches (aromatic ring):** Multiple sharp bands in the $1400\text{-}1650\text{ cm}^{-1}$ region.

- C-O stretch: A band in the 1000-1250 cm^{-1} region.

Causality: The ATR technique is a rapid and simple method for analyzing solid samples directly. The IR beam undergoes internal reflection within a crystal (e.g., diamond or ZnSe). An evanescent wave penetrates a short distance into the sample placed on the crystal, and absorption occurs where the sample's vibrational frequencies match the IR radiation, providing a spectrum with minimal sample preparation.[\[21\]](#)

Methodology:

- **Background Scan:** With the ATR crystal clean, perform a background scan. This measures the absorbance of the ambient environment (e.g., CO_2 , water vapor) and the crystal itself, which is then automatically subtracted from the sample spectrum.[\[22\]](#)
- **Sample Application:** Place a small amount of the powdered **4,6-Dimethylpyrimidin-5-ol** onto the crystal surface.
- **Pressure Application:** Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[\[22\]](#)
- **Sample Scan:** Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

- **Expected Result:** In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, **4,6-Dimethylpyrimidin-5-ol** would be expected to show a prominent molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) corresponding to its molecular weight (124.14). High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with very high precision.[\[23\]](#)

Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules. It transfers ions from solution into the gas phase with minimal fragmentation, making it excellent for determining the molecular weight of the intact molecule.[\[24\]](#)

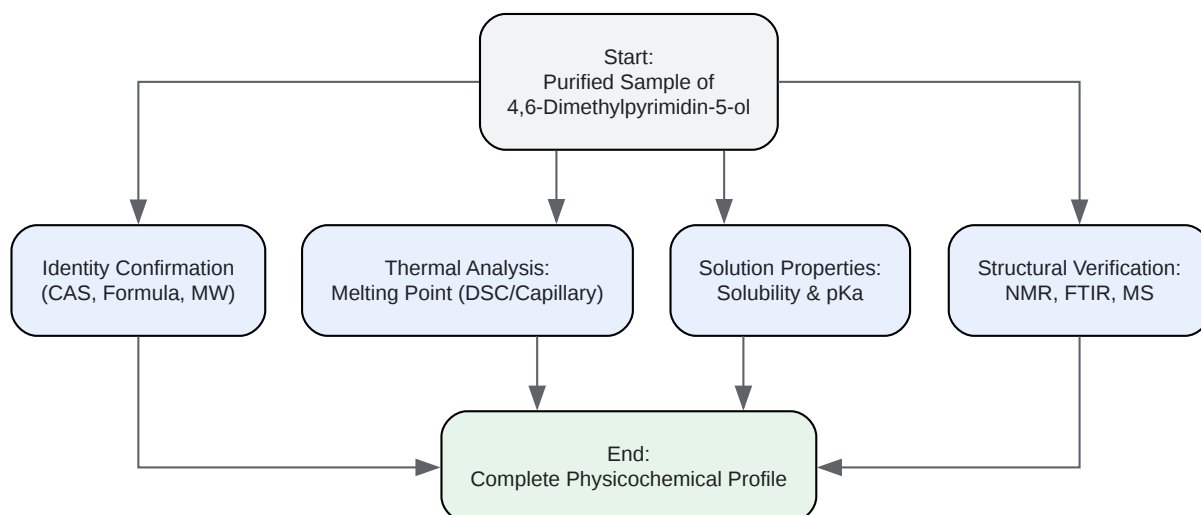
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with a trace of formic acid (to promote protonation for positive ion mode).
- **Infusion:** The solution is infused at a constant, low flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (e.g., $[M+H]^+$) are ejected into the gas phase.[\[24\]](#)
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
- **Detection:** The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Experimental Workflows

To clarify the logical flow of these essential characterization experiments, the following diagrams are provided.

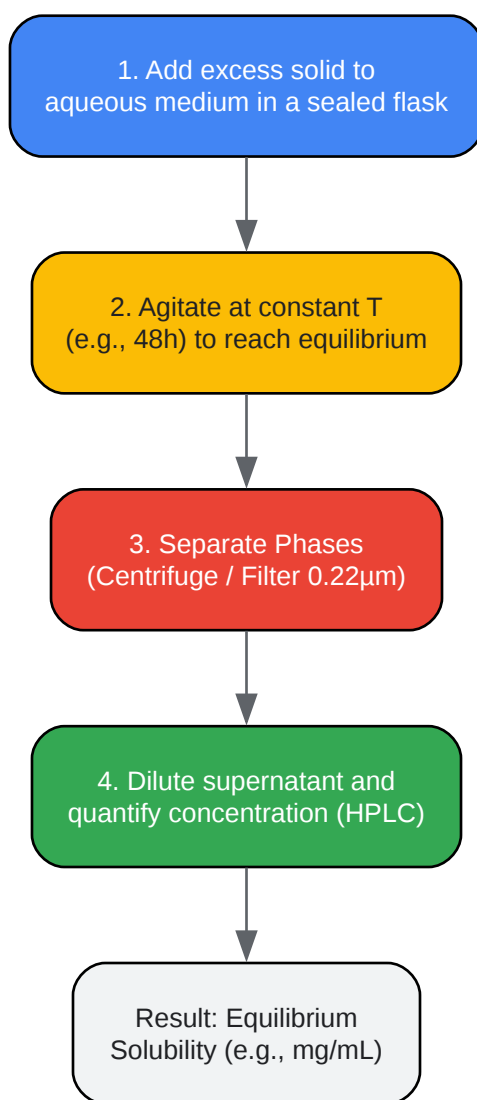
Diagram 1: General Physicochemical Characterization Workflow



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Caption: High-level workflow for the complete physicochemical characterization.

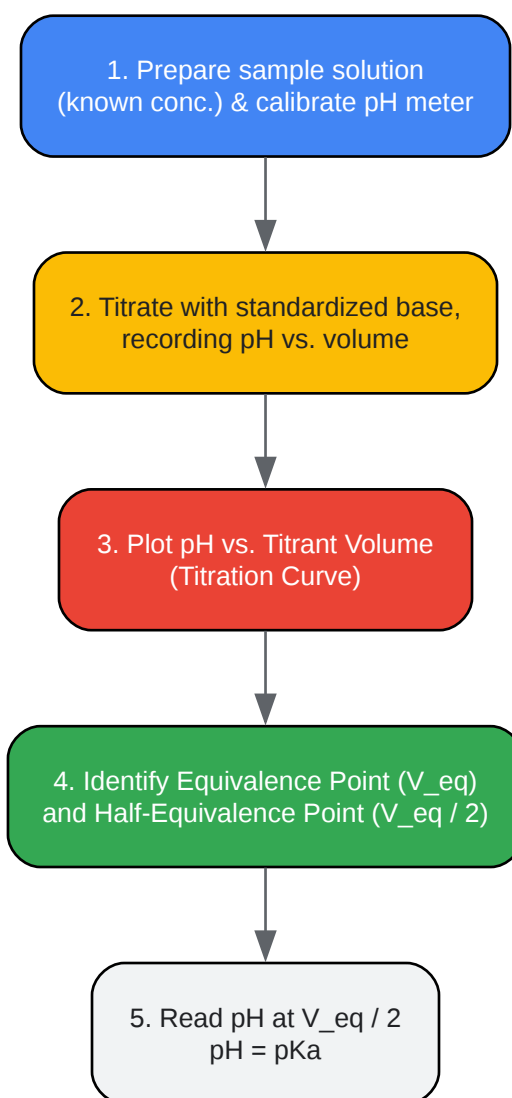
Diagram 2: Workflow for Equilibrium Solubility Determination



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Caption: Step-by-step process for the shake-flask solubility method.

Diagram 3: Workflow for Potentiometric pKa Determination



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Caption: Logical flow for determining pKa via potentiometric titration.

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